Diclazuril sodium

Pharmacokinetics Bioavailability Veterinary Antiprotozoal

Free base diclazuril suffers from poor aqueous solubility (<1 mg/L) and low oral bioavailability, creating formulation and systemic exposure challenges. Diclazuril sodium (CAS 112209-99-1) overcomes these limitations through enhanced solubility and significantly improved pharmacokinetics. • 2.5-fold higher oral bioavailability in cattle vs free base-enables reliable feed additive prophylaxis for bovine coccidiosis • 10.5-fold relative bioavailability advantage in horses-supports equine protozoal myeloencephalitis (EPM) feed additive applications • Aqueous solubility enables cell culture-based antiparasitic screening, pharmacokinetic studies, and liquid oral dosage form development

Molecular Formula C17H8Cl3N4NaO2
Molecular Weight 429.6 g/mol
CAS No. 112209-99-1
Cat. No. B12771262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclazuril sodium
CAS112209-99-1
Molecular FormulaC17H8Cl3N4NaO2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)[N-]C(=O)C=N3)Cl)Cl.[Na+]
InChIInChI=1S/C17H9Cl3N4O2.Na/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1
InChIKeyHMGDHGGCYNUBOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclazuril Sodium: Antiprotozoal Overview


Diclazuril sodium (CAS 112209-99-1) is the sodium salt formulation of the triazine-based antiprotozoal agent diclazuril, widely used in veterinary practice for the prevention and treatment of coccidiosis in poultry, cattle, and other livestock [1]. The sodium salt conversion enhances aqueous solubility relative to the parent compound diclazuril (free base), which exhibits very low water solubility (<1 mg/L) . As a benzeneacetonitrile-class anticoccidial, diclazuril acts against both asexual and sexual developmental stages of Eimeria species, depending on the specific parasite [1].

Diclazuril Sodium: Substitution Challenges


Diclazuril sodium exhibits fundamentally distinct pharmaceutical performance compared to its parent compound diclazuril free base, as well as mechanistically distinct anticoccidials such as toltrazuril. The sodium salt formulation demonstrates a 2.5-fold higher oral bioavailability in cattle compared to the pure powder form [1], while also enabling oral mucosal administration routes that are not feasible with the poorly absorbed free base [2]. In direct comparative studies, diclazuril and toltrazuril produce divergent clinical outcomes—with toltrazuril showing complete oocyst suppression in murine models at 15 mg/kg while diclazuril requires 5 mg/kg to achieve only partial oocyst reduction [3]. Additionally, diclazuril sodium provides therapeutic potential for equine protozoal myeloencephalitis (EPM) via feed additive applications, a route for which the free base demonstrates only 9.5% relative bioavailability [4]. These quantitative differences preclude simple interchangeability.

Diclazuril Sodium: Comparative Evidence


Bioavailability Advantage Over Free Base in Cattle

In a direct head-to-head pharmacokinetic study in cattle, diclazuril sodium salt administered via oral mucosa demonstrated a 2.5-fold increase in bioavailability relative to diclazuril pure powder administered orally. The mean bioavailability of diclazuril as pure powder was 42.5% relative to diclazuril sodium salt, indicating that the sodium salt formulation provides substantially higher systemic exposure [1]. Plasma concentrations of diclazuril peaked at approximately 8 hours after oral-mucosal administration of diclazuril sodium salt, whereas oral administration of the free base resulted in delayed and variable absorption [1].

Pharmacokinetics Bioavailability Veterinary Antiprotozoal

Equine Bioavailability Advantage Over Free Base

In equine pharmacokinetic studies, diclazuril sodium salt demonstrated substantially superior oral bioavailability compared to commercially available diclazuril formulations. The mean oral bioavailability of diclazuril as Clinacox (a commercial free base product) was only 9.5% relative to oral mucosal administration of diclazuril sodium salt [1]. Furthermore, diclazuril dissolved in DMSO and administered orally was 50% less bioavailable than diclazuril sodium salt following oral mucosal administration [1]. Peak plasma concentrations occurred at 8-24 hours following oral mucosal administration of the sodium salt formulation [1].

Equine Pharmacology Bioavailability EPM

Oocyst Suppression vs. Toltrazuril

In a comparative murine model study evaluating anticoccidial efficacy against Eimeria vermiformis, toltrazuril at 15 mg/kg completely prevented oocyst excretion, whereas diclazuril required 5 mg/kg—five times the recommended cattle dose—to achieve only partial reduction in oocyst excretion [1]. Notably, bodyweight gain was significantly higher in the toltrazuril-treated group than in the diclazuril-treated group, and no significant difference in bodyweight gain was observed between toltrazuril-treated and healthy control groups, while diclazuril-treated animals did not achieve comparable weight gain outcomes [1].

Anticoccidial Efficacy Eimeria Comparative Pharmacology

T Cell Preservation vs. Toltrazuril

In the same murine comparative study, analysis of T lymphocyte subsets in spleen and mesenteric lymph nodes revealed that relative populations of CD4+ and CD8+ T cells were reduced in both diclazuril-treated and untreated infected control groups, suggesting infection-associated immunosuppression that persisted despite diclazuril treatment [1]. In contrast, no reductions in T cell populations were observed in the toltrazuril-treated group [1]. This indicates that toltrazuril treatment preserves host adaptive immune competence during coccidial infection, while diclazuril treatment does not prevent infection-induced T cell depletion.

Immunology T Lymphocytes Host Immunity

Diclazuril Sodium: Application Scenarios


Livestock Feed Additive for Oral Bioavailability

Diclazuril sodium is specifically advantageous for incorporation into feed additive formulations where systemic exposure is required for prophylaxis or treatment of apicomplexan-mediated diseases. The 2.5-fold bioavailability advantage in cattle [1] and 10.5-fold advantage over commercial free base in horses [2] supports its use over diclazuril free base in scenarios where oral mucosal absorption or consistent systemic levels are required. This makes diclazuril sodium particularly suitable for equine protozoal myeloencephalitis (EPM) prophylaxis via feed [2] and for bovine coccidiosis prevention programs where reliable plasma concentrations are critical for therapeutic effect.

Aqueous Solubility for Research Formulations

For in vitro studies, assay development, and experimental formulations, diclazuril sodium offers practical advantages over the free base due to its enhanced aqueous solubility—the free base exhibits very low water solubility (<1 mg/L) . The sodium salt form enables aqueous solution preparation that is difficult or impossible to achieve with the parent compound. This solubility differential is particularly relevant for cell culture-based antiparasitic screening, pharmacokinetic studies in model systems, and development of liquid oral dosage forms.

Partial Oocyst Suppression Scenarios

Based on comparative efficacy data showing that diclazuril provides partial rather than complete oocyst suppression relative to toltrazuril [3], diclazuril-based products may be appropriate in scenarios where gradual development of host immunity is desired alongside partial parasitic control. The partial oocyst reduction observed with diclazuril at 5 mg/kg (versus complete suppression with toltrazuril at 15 mg/kg) [3] suggests a role in management programs where complete parasite eradication is not the goal, such as in endemic environments where low-level exposure maintains protective immunity.

EPM Management in Horses

Diclazuril sodium demonstrates specific utility in equine protozoal myeloencephalitis (EPM) applications where the sodium salt formulation enables therapeutic plasma levels unattainable with commercial free base products. With only 9.5% relative bioavailability for Clinacox versus sodium salt [2], the sodium salt formulation is indicated when clinicians require reliable systemic exposure for treating Sarcocystis neurona infections affecting the central nervous system of horses. The sodium salt formulation has been specifically investigated for feed additive applications in EPM prophylaxis [2].

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